Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate
Overview
Description
Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate typically involves the reaction of 2-(chloromethyl)-6-methylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{2-(Chloromethyl)-6-methylpyrimidine-4-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Dehydrating agent}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methyl group at position 6 can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer activities.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.
Comparison with Similar Compounds
Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(bromomethyl)-6-methylpyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.
Ethyl 2-(hydroxymethyl)-6-methylpyrimidine-4-carboxylate: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its pharmacokinetic properties.
Ethyl 2-(aminomethyl)-6-methylpyrimidine-4-carboxylate: The presence of an amino group can enhance hydrogen bonding interactions and influence biological activity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-4-6(2)11-8(5-10)12-7/h4H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFUMXCNBOXKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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